
4-(1H-indol-3-yl)-4-oxobutanoic acid CAS
number 835-45-0

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-(1H-indol-3-yl)-4-oxobutanoic

acid

Cat. No.: B1300245 Get Quote

An In-depth Technical Guide to 4-(1H-indol-3-yl)-4-oxobutanoic Acid

CAS Number: 835-45-0

This technical guide provides a comprehensive overview of 4-(1H-indol-3-yl)-4-oxobutanoic
acid, intended for researchers, scientists, and professionals in drug development. It covers

physicochemical properties, a detailed synthesis protocol, characterization data, and potential

biological activities based on structurally related compounds.

Physicochemical Properties
4-(1H-indol-3-yl)-4-oxobutanoic acid is a solid compound at room temperature. Its key

properties are summarized in the table below. Proper storage involves keeping it in a dark, dry

place at room temperature.[1]
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Property Value Reference

CAS Number 835-45-0 [1][2]

Molecular Formula C₁₂H₁₁NO₃ [1][2]

Molecular Weight 217.22 g/mol [1][2]

Physical Form Solid

Topological Polar Surface Area 70.2 Å² [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 3 [2]

Rotatable Bonds 4 [2]

XLogP3 1.5 [2]

InChI Key
NLUOPJQCFYTMGC-

UHFFFAOYSA-N
[2]

SMILES
C1=CC=C2C(=C1)C(=CN2)C(

=O)CCC(=O)O
[2]

Synthesis and Characterization
The most common and direct method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-

Crafts acylation of an aromatic ring with succinic anhydride.[3] For the synthesis of the title

compound, this involves the acylation of indole.

Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of 4-(1H-indol-3-yl)-4-
oxobutanoic acid.

Materials:

Indole

Succinic Anhydride
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Anhydrous Aluminum Chloride (AlCl₃)

Nitrobenzene or Dichloromethane (solvent)

Concentrated Hydrochloric Acid (HCl)

Ice

Sodium Bicarbonate (NaHCO₃) solution

Water

Anhydrous Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend

anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent (e.g.,

nitrobenzene).

Reagent Addition: Cool the suspension in an ice bath. Add a solution of succinic anhydride

(1.1 equivalents) in the solvent dropwise with constant stirring.

Indole Addition: After the addition of succinic anhydride is complete, add a solution of indole

(1.0 equivalent) in the solvent dropwise, maintaining the low temperature.

Reaction: Once the addition is complete, allow the mixture to stir at room temperature for

several hours (e.g., 4-6 hours) and then heat gently (e.g., to 50-60 °C) for an additional 2-3

hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and

concentrated HCl. This will decompose the aluminum chloride complex.
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Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic

layer. If using nitrobenzene, steam distillation may be required to remove the solvent. Extract

the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

Purification: Combine the organic extracts and wash with a saturated NaHCO₃ solution to

extract the acidic product into the aqueous layer. Separate the aqueous layer, acidify it with

HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry.

Final Step: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water).

Indole

Form Reaction
MixtureSuccinic Anhydride

AlCl₃
Nitrobenzene

1. Add Reagents
2. Stir

Acidic Work-up
(HCl, Ice)

Decompose
Complex Extraction &

Purification
Isolate Product 4-(1H-indol-3-yl)-4-

oxobutanoic acid

Click to download full resolution via product page

Proposed workflow for the synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid.

Spectroscopic Characterization
While specific analytical data from suppliers may be limited, the structure of the compound

allows for the prediction of its key spectroscopic features.

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole

ring, typically between 7.0 and 8.5 ppm. The indole N-H proton will appear as a broad singlet

at a high chemical shift (>10 ppm). The two methylene groups (-CH₂-CH₂-) of the butanoic

acid chain will appear as two distinct triplets around 2.8-3.5 ppm. The carboxylic acid proton

will be a broad singlet, often above 12 ppm.
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¹³C NMR: The spectrum will show 12 distinct carbon signals. Carbonyl carbons (ketone and

carboxylic acid) will be in the downfield region (170-200 ppm). The aromatic carbons of the

indole ring will appear between 110 and 140 ppm. The two methylene carbons will be visible

in the aliphatic region (25-40 ppm).

Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]⁺ is

approximately 218.0817.

Biological Activity and Mechanism of Action
Direct studies on the biological activity of 4-(1H-indol-3-yl)-4-oxobutanoic acid are not widely

reported in the public literature. However, its structural similarity to other known bioactive

molecules provides a basis for potential research avenues.

Relation to Plant Auxins
The compound is structurally very similar to the plant auxin Indole-3-butyric acid (IBA). In

plants, IBA acts as a precursor to the primary auxin, Indole-3-acetic acid (IAA).[4][5] This

conversion occurs in peroxisomes via a process analogous to fatty acid β-oxidation.[6] The title

compound, with a ketone at the 4-position, resembles a potential intermediate in this metabolic

pathway. This suggests the compound could be investigated for its role in plant growth

regulation or as a tool to study the enzymatic steps of IBA metabolism.
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Metabolic conversion of IBA to IAA in plants via β-oxidation.[6]
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Potential as a Synthetic Scaffold
The bifunctional nature of 4-(1H-indol-3-yl)-4-oxobutanoic acid, possessing both a ketone

and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex

molecules, particularly nitrogen-containing heterocycles.[3] For instance, condensation with

hydrazine derivatives can yield pyridazinones, a class of compounds with known biological

activities.[3]

Furthermore, a study on derivatives of the isomeric compound, 4-(1H-indol-1-yl)-4-oxobutanoic

acid, showed that when spliced with podophyllotoxin, the resulting molecules exhibited

significant antitumor activity against drug-resistant lung cancer cells by inducing apoptosis.[7]

This highlights the potential of the indol-4-oxobutanoic acid scaffold in medicinal chemistry and

drug discovery.

Applications in Research and Development
Given the available information, 4-(1H-indol-3-yl)-4-oxobutanoic acid is a valuable compound

for the following applications:

Synthetic Chemistry: As a building block for creating libraries of indole-based compounds

and heterocycles for screening in drug discovery programs.

Plant Biology: As a research tool to investigate the enzymes and mechanisms involved in

auxin metabolism and action.

Medicinal Chemistry: As a starting point for the design and synthesis of novel therapeutic

agents, potentially targeting pathways related to cell proliferation and apoptosis, based on

findings from related structures.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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